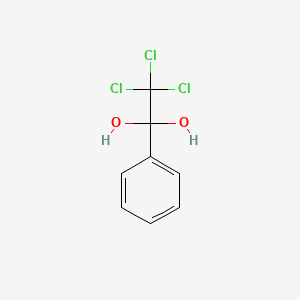
2,2,2-Trichloro-1-phenylethane-1,1-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2,2-Trichloro-1-phenylethane-1,1-diol is an organic compound characterized by the presence of three chlorine atoms and a phenyl group attached to an ethane backbone
Synthetic Routes and Reaction Conditions:
Addition of Trichloroacetaldehyde to Benzene: One common method involves the addition of trichloroacetaldehyde (chloral) to benzene in the presence of aluminum chloride as a catalyst.
Reaction of Benzaldehyde with Chloroform: Another method includes the reaction of benzaldehyde with chloroform in the presence of potassium hydroxide.
Industrial Production Methods:
- The industrial production of this compound typically involves large-scale synthesis using the aforementioned methods, optimized for higher yields and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often resulting in the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into less chlorinated derivatives.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Nucleophiles: Nucleophiles such as hydroxide ions, ammonia, and amines are used in substitution reactions.
Major Products Formed:
Oxidation Products: Ketones and carboxylic acids.
Reduction Products: Less chlorinated derivatives.
Substitution Products: Compounds with various functional groups replacing the chlorine atoms.
Applications De Recherche Scientifique
2,2,2-Trichloro-1-phenylethane-1,1-diol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.
Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as a stabilizer in certain industrial processes.
Mécanisme D'action
The mechanism of action of 2,2,2-Trichloro-1-phenylethane-1,1-diol involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and proteins, potentially inhibiting their activity.
Pathways Involved: It may affect metabolic pathways, leading to alterations in cellular processes and functions.
Comparaison Avec Des Composés Similaires
2,2,2-Trichloro-1-phenylethanone: Shares a similar structure but lacks the diol functionality.
1-Phenylethane-1,2-diol: Contains a phenyl group and two hydroxyl groups but lacks the chlorine atoms.
2,2,2-Trichloroethane-1,1-diol: Similar in structure but without the phenyl group.
Uniqueness:
- The presence of both the phenyl group and the three chlorine atoms in 2,2,2-Trichloro-1-phenylethane-1,1-diol gives it unique chemical properties, making it distinct from other similar compounds.
Propriétés
Numéro CAS |
110374-87-3 |
|---|---|
Formule moléculaire |
C8H7Cl3O2 |
Poids moléculaire |
241.5 g/mol |
Nom IUPAC |
2,2,2-trichloro-1-phenylethane-1,1-diol |
InChI |
InChI=1S/C8H7Cl3O2/c9-8(10,11)7(12,13)6-4-2-1-3-5-6/h1-5,12-13H |
Clé InChI |
MZGYINBBCUMSOS-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(C(Cl)(Cl)Cl)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



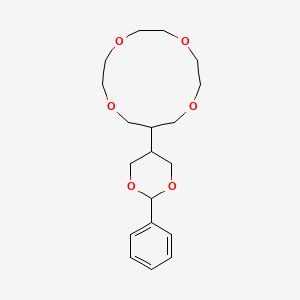
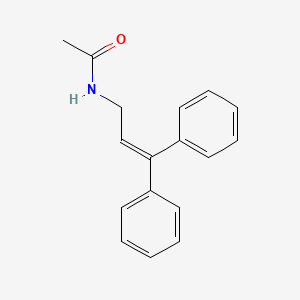
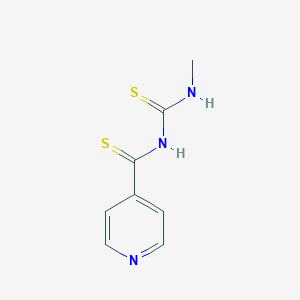


![Bis[(butoxycarbonyl)amino]acetic acid](/img/structure/B14332596.png)
![[4-(3-Bromopropoxy)-3-methoxyphenyl]methanol](/img/structure/B14332600.png)

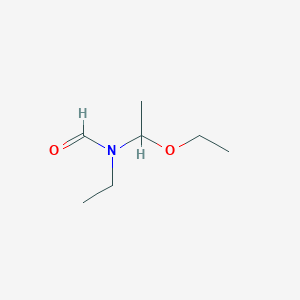
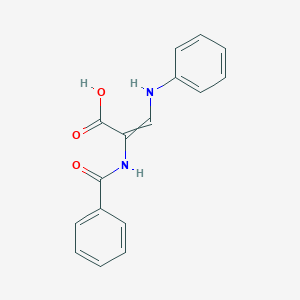
![Benzaldehyde, 3-[4-(bromomethyl)phenoxy]-4-methoxy-](/img/structure/B14332615.png)

![3,6-Bis(4-methylphenyl)-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dithione](/img/structure/B14332626.png)
